molecular formula C8H14OS2 B127908 1,4-Dithiaspiro[4.4]nonane-6-methanol CAS No. 154698-53-0

1,4-Dithiaspiro[4.4]nonane-6-methanol

Cat. No.: B127908
CAS No.: 154698-53-0
M. Wt: 190.3 g/mol
InChI Key: DGKDZZZHZXDULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dithiaspiro[44]nonane-6-methanol is a chemical compound with the molecular formula C8H14OS2 It is characterized by a spirocyclic structure containing two sulfur atoms and a hydroxyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiaspiro[4.4]nonane-6-methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiol with a dihalide, followed by the introduction of the methanol group. The reaction conditions often require the use of a base to facilitate the cyclization process and may involve solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro[4.4]nonane-6-methanol can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dithiaspiro[4.4]nonane-6-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dithiaspiro[4.4]nonane-6-methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfur atoms can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dithiane: A simpler sulfur-containing spirocyclic compound.

    1,4-Dioxaspiro[4.4]nonane: A structurally similar compound with oxygen atoms instead of sulfur.

    Spiro[4.4]nonane: A hydrocarbon analog without heteroatoms.

Uniqueness

1,4-Dithiaspiro[44]nonane-6-methanol is unique due to the presence of both sulfur atoms and a hydroxyl group in its spirocyclic structure

Properties

IUPAC Name

1,4-dithiaspiro[4.4]nonan-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS2/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKDZZZHZXDULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)SCCS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461901
Record name 1,4-Dithiaspiro[4.4]nonane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154698-53-0
Record name 1,4-Dithiaspiro[4.4]nonane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dithiaspiro[4.4]nonane-6-methanol
Reactant of Route 2
Reactant of Route 2
1,4-Dithiaspiro[4.4]nonane-6-methanol
Reactant of Route 3
1,4-Dithiaspiro[4.4]nonane-6-methanol
Reactant of Route 4
1,4-Dithiaspiro[4.4]nonane-6-methanol
Reactant of Route 5
1,4-Dithiaspiro[4.4]nonane-6-methanol
Reactant of Route 6
1,4-Dithiaspiro[4.4]nonane-6-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.